

# (R)-OP-1074: A Pure Antiestrogen and Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (R)-OP-1074 |           |
| Cat. No.:            | B15544502   | Get Quote |

**(R)-OP-1074** is a novel benzopyran derivative identified as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its unique stereochemistry allows it to effectively antagonize estrogen receptor (ER) signaling without any partial agonist activity, making it a promising candidate for the treatment of endocrine-resistant breast cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize **(R)-OP-1074**.

## **Core Concepts and Mechanism of Action**

**(R)-OP-1074** exerts its potent antiestrogenic effects through a dual mechanism: competitive antagonism of the estrogen receptor and subsequent degradation of the ERα protein.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist activity in some tissues, **(R)-OP-1074** is a pure antagonist.[3][4] This complete lack of agonist activity is crucial for overcoming resistance to traditional endocrine therapies.[1][5]

The key to **(R)-OP-1074**'s pure antiestrogenic activity lies in the specific stereochemistry of a methyl group on its pyrrolidine side chain.[1] This structural feature disrupts the conformation of helix 12 in the ligand-binding domain of ER $\alpha$ , preventing the receptor from adopting an active conformation and recruiting coactivators necessary for gene transcription.[1] This disruption also flags the receptor for proteasomal degradation, leading to a reduction in total ER $\alpha$  levels within the cell.[2]

## **Quantitative Preclinical Data**



The preclinical efficacy of **(R)-OP-1074** has been demonstrated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.

| Assay Type                                  | Cell<br>Line/Model | Target | IC50 Value | Reference |
|---------------------------------------------|--------------------|--------|------------|-----------|
| E2-Stimulated Transcription                 | ERα                | 1.6 nM | [2]        | _         |
| ERβ                                         | 3.2 nM             | [2]    |            |           |
| Cell Proliferation                          | MCF-7              | 6.3 nM | [2]        |           |
| CAMA-1                                      | 9.2 nM             | [2]    |            | _         |
| E2-Stimulated Alkaline Phosphatase Activity | Ishikawa           | 20 nM  | [6][7]     |           |

Table 1: In Vitro Potency of (R)-OP-1074

| Animal Model                                                            | Treatment   | Dosage                                    | Outcome                           | Reference |
|-------------------------------------------------------------------------|-------------|-------------------------------------------|-----------------------------------|-----------|
| Ovariectomized BALB/c Mice (Uterotrophic Assay)                         | (R)-OP-1074 | 100 mg/kg (oral<br>gavage)                | No increase in uterine wet weight | [6]       |
| Tamoxifen-<br>Resistant<br>Xenograft Model<br>(MCF7/HER2/ne<br>u cells) | (R)-OP-1074 | 100 mg/kg (twice<br>daily oral<br>gavage) | Tumor shrinkage                   | [1][8]    |

Table 2: In Vivo Efficacy of (R)-OP-1074

# **Signaling Pathway and Mechanism of Action**



The following diagram illustrates the proposed mechanism of action for **(R)-OP-1074** in antagonizing estrogen receptor signaling.



Click to download full resolution via product page

Caption: Mechanism of **(R)-OP-1074** as a pure antiestrogen and SERD.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.



#### **Uterotrophic Assay**

This assay is used to assess the estrogenic or antiestrogenic activity of a compound in vivo.[6]



Click to download full resolution via product page

Caption: Experimental workflow for the uterotrophic assay.

#### Alkaline Phosphatase (AP) Assay in Ishikawa Cells

This in vitro assay measures the estrogenic activity of compounds by quantifying the induction of alkaline phosphatase, an estrogen-regulated enzyme.[9]



Click to download full resolution via product page

Caption: Workflow for the alkaline phosphatase assay.

## **Tamoxifen-Resistant Xenograft Model**

This in vivo model evaluates the efficacy of antiestrogen compounds in a setting that mimics clinical resistance.[8]



Click to download full resolution via product page

Caption: Experimental workflow for the tamoxifen-resistant xenograft model.



#### Conclusion

(R)-OP-1074 represents a significant advancement in the development of endocrine therapies for breast cancer. Its characterization as a pure antiestrogen and a selective estrogen receptor degrader, supported by robust preclinical data, highlights its potential to overcome the limitations of current treatments. The specific stereochemistry of (R)-OP-1074 is critical for its unique mechanism of action, which involves the complete antagonism of ERα signaling and the induction of its degradation. Further clinical investigation of (R)-OP-1074 and similar compounds is warranted to fully elucidate their therapeutic benefits in patients with endocrine-resistant breast cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pure anti-oestrogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pure antiestrogens and breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity (Journal Article) | OSTI.GOV [osti.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-OP-1074: A Pure Antiestrogen and Selective Estrogen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544502#r-op-1074-as-a-pure-antiestrogen]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com